Product packaging for 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one(Cat. No.:CAS No. 1253415-36-9)

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one

Cat. No.: B1651288
CAS No.: 1253415-36-9
M. Wt: 192.21
InChI Key: GXCQDSZAFVYEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one is a chemical compound provided for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Disclaimer: The specific research applications, mechanism of action, and scientific value for this compound could not be verified from the search results. The information provided on this page is based on a structural template and requires supplementation with accurate, compound-specific data. It is the responsibility of the researcher to verify the properties and suitability of this product for their intended use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B1651288 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one CAS No. 1253415-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1253415-36-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21

IUPAC Name

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one

InChI

InChI=1S/C10H12N2O2/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8/h1,4,7H,2-3,5-6H2,(H,11,14)

InChI Key

GXCQDSZAFVYEED-UHFFFAOYSA-N

SMILES

C1CN(CCC1=O)C2=CC(=O)NC=C2

Canonical SMILES

C1CN(CCC1=O)C2=CC(=O)NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Oxopiperidin 1 Yl 1h Pyridin 2 One

Retrosynthetic Analysis of the 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one Structure

A retrosynthetic analysis of this compound breaks down the molecule into simpler, commercially available starting materials. The primary disconnection occurs at the C-N bond between the pyridinone and piperidinone rings. This suggests a synthetic strategy involving the coupling of a 4-substituted pyridin-2-one precursor with 4-piperidone (B1582916).

Further disconnection of the pyridin-2-one ring reveals potential starting materials such as β-keto esters and amines, which can undergo cyclization to form the core heterocyclic structure. vulcanchem.com This analysis highlights two main fragments for the synthesis: a functionalized pyridin-2-one and a 4-oxopiperidine unit.

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through various established routes that focus on the sequential or convergent assembly of its core components.

Construction of the 1H-Pyridin-2-one Core

The 1H-pyridin-2-one scaffold can be constructed through several methods. A common approach involves the cyclization of β-keto esters with amines or enamines. vulcanchem.com Another method is the reaction of N-chloroacetyl derivatives with morpholine (B109124), followed by a Thorpe-Ziegler cyclization to yield condensed pyridin-2-one derivatives. researchgate.net Additionally, polysubstituted pyridin-2(1H)-ones can be synthesized via a four-component reaction of ethyl acetoacetate, an aryl aldehyde, cyanoacetamide, and an ammonium (B1175870) source, catalyzed by pyridine.

The functionalization of the pyridinone ring is crucial. For instance, a 4-amino-5-methyl-1H-pyridin-2(1H)-one can be prepared from 2-chloro-5-methyl-4-pyridinamine by reaction with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com The synthesis of 3,5-disubstituted pyridin-2(1H)-ones has also been reported, starting from commercially available materials and involving steps like O-benzylation and Suzuki-Miyaura coupling. nih.gov

Introduction of the 4-oxopiperidin-1-yl Moiety

The introduction of the 4-oxopiperidin-1-yl group typically involves a nucleophilic substitution reaction. A halogenated pyridin-2-one, such as a 4-chloro or 4-fluoropyridin-2-one, can react with 4-piperidone or its hydrochloride salt in the presence of a base. vulcanchem.comnih.gov This reaction, often carried out in a suitable solvent like benzene (B151609) or toluene, leads to the formation of the desired C-N bond. nih.gov

For example, the reaction of isophthaloyl dichloride with 4-piperidone hydrochloride monohydrate in the presence of triethylamine (B128534) yields a piperidin-4-one derivative. nih.gov This highlights a general strategy for coupling piperidinone moieties to aromatic systems.

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies can be employed for the synthesis of this compound.

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are combined in a stepwise manner to build the final molecule. differencebetween.comStraightforward planning.Lower overall yield, longer process. differencebetween.com
Convergent Synthesis Fragments of the molecule are synthesized separately and then combined. differencebetween.comwikipedia.orgHigher efficiency and overall yield. differencebetween.comRequires more complex planning.

Advanced Synthetic Methodologies for Analogues of this compound

The development of advanced synthetic methods has enabled the efficient synthesis of a wide range of analogues of this compound, with a focus on catalytic approaches for functionalization.

Catalytic Approaches in Pyridinone and Piperidinone Functionalization

Catalytic methods offer powerful tools for the selective functionalization of both the pyridinone and piperidinone rings, facilitating the synthesis of diverse analogues.

Pyridinone Functionalization:

Transition-metal catalysis is widely used for the C-H functionalization of pyridines and pyridinones. nih.gov For instance, iron-based catalysts in conjunction with an oxidant can achieve C3-selective arylation of 2-pyridones. nih.gov Palladium-catalyzed oxidative arylation has also been developed for 4-hydroxy-2-pyridones. nih.gov Furthermore, nickel-catalyzed direct alkylation at the C3 position and nickel/aluminum cooperative catalysis for C6-selective alkenylation have been reported. nih.gov

Piperidinone Functionalization:

The functionalization of the piperidinone ring can be achieved through various catalytic methods. A photocatalytic, regiodivergent method allows for the functionalization of saturated N-heterocycles at either the α- or β-position using a flavin-based catalyst. chemrxiv.org Palladium-catalyzed annulation strategies provide access to a range of functionalized piperidines from cyclic carbamate (B1207046) precursors. nih.gov Additionally, photoredox catalysis has been employed for the α-amino C-H arylation of highly substituted piperidine (B6355638) derivatives. nih.gov

Catalyst SystemTransformationPositionReference
Iron-based catalyst / K₂S₂O₈C3-ArylationC3 nih.gov
Palladium catalyst / Cu(OAc)₂C3-ArylationC3 nih.gov
Nickel catalystC3-AlkylationC3 nih.gov
Nickel/Aluminum cooperative catalystC6-AlkenylationC6 nih.gov
Flavin-based photocatalystα-Hydroxylation / β-Eliminationα or β chemrxiv.org
Palladium catalystAnnulation- nih.gov
Iridium-based photoredox catalystα-Amino C-H Arylationα nih.gov

Multi-component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. While specific MCRs exclusively for the synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate analogous structures and diversify the core scaffold. For instance, four-component reactions have been successfully employed in the stereoselective synthesis of pyridinium-substituted piperidin-2-ones. hse.ru This approach involves the cascade Michael-Mannich-cyclization of dicyano olefins, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, aromatic aldehydes, and ammonium acetate. hse.ru Such methodologies could potentially be adapted to incorporate a 4-oxopiperidine precursor.

Furthermore, ultrasound-promoted one-pot, four-component synthesis has been utilized to create pyridin-2(1H)-one derivatives, demonstrating the versatility of MCRs in constructing this heterocyclic core. nih.gov These reactions, often catalyzed by simple bases like piperidine, offer advantages such as shorter reaction times and excellent yields. nih.gov

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Dicyano olefins, Aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, Ammonium acetateReflux in MethanolPyridinium-substituted piperidin-2-onesNot specified hse.ru
Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydratePiperidine, Ultrasound irradiation1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivativesExcellent nih.gov

Stereocontrolled Synthesis of Chiral Derivatives

The development of stereocontrolled synthetic methods is crucial for accessing enantiomerically pure derivatives of this compound, as chirality often plays a pivotal role in biological activity. While direct stereoselective synthesis of the title compound is not widely reported, methodologies for the asymmetric synthesis of both the piperidine and pyridinone rings are well-established and can be conceptually applied.

For the piperidine moiety, stereoselective synthesis of chiral piperidine derivatives has been achieved using carbohydrate auxiliaries. researchgate.net For example, a domino Mannich-Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent transformations can then be used to install the desired functionality at the 4-position. Additionally, various strategies for the preparation of chiral 4-amino-3-hydroxy piperidines have been explored, including Rh(I)-catalyzed asymmetric hydrogenation and the use of biocatalytic resolution. rsc.org Asymmetric copper-catalyzed cyclizative aminoboration has also been shown to be an effective method for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

Chiral Auxiliary/CatalystReaction TypeProduct TypeDiastereoselectivity/EnantioselectivityReference
D-arabinopyranosylamineDomino Mannich-Michael reactionN-arabinosyl dehydropiperidinonesHigh diastereoselectivity researchgate.net
Rh(I) catalystAsymmetric hydrogenationChiral 4-amino-3-hydroxy piperidinesNot specified rsc.org
(S,S)-Ph-BPE/Cu(CH3CN)4PF6Asymmetric cyclizative aminoborationChiral 2,3-cis-disubstituted piperidinesHigh enantioselectivity (e.g., 96% ee) nih.gov

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the electronic properties of both the pyridinone and the oxopiperidine rings. These moieties offer multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives.

Electrophilic and Nucleophilic Substitutions on the Pyridinone Ring

The pyridinone ring, particularly with an amino substituent at the 4-position, is activated towards electrophilic substitution. The amino group directs incoming electrophiles to the ortho and para positions. For instance, electrophilic tropylation of aminopyridines has been reported, leading to N-substituted products. researchgate.net

Conversely, the pyridinone ring can be rendered susceptible to nucleophilic aromatic substitution (SNAr) by the introduction of a suitable leaving group, such as a halogen, at the 2- or 4-position. The electron-withdrawing nature of the pyridinone nitrogen facilitates nucleophilic attack at these positions. youtube.com The reactivity of halopyridines towards various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, has been demonstrated, often accelerated by microwave irradiation. sci-hub.se Lewis acids can also be used to activate pyridines towards nucleophilic aromatic substitution. bath.ac.uk

Reaction TypeSubstrateReagentProductReference
Electrophilic Tropylation4-Aminopyridine (B3432731)Tropylium saltsN-(1′-cyclohepta-2′,4′,6′-trienyl)-4-aminopyridine researchgate.net
Nucleophilic Substitution2-HalopyridineSodium methoxide2-Methoxypyridine youtube.com
Nucleophilic Substitution4-HalopyridineVarious nucleophiles4-Substituted pyridines sci-hub.se

Transformations Involving the Oxopiperidinone Ring

The carbonyl group of the 4-oxopiperidine ring is a key site for a variety of chemical transformations, providing a handle for further diversification. Standard ketone chemistry, such as reduction to the corresponding alcohol, reductive amination to introduce new amino substituents, and Wittig-type olefination reactions to form exocyclic double bonds, can be readily applied.

For instance, the Shapiro reaction and subsequent alkenylsilane cross-coupling have been used to convert 1-benzyl-4-piperidone into 4-arylpiperidines. acs.orgnih.gov Ozonolysis of a 4-methylene piperidine derivative, followed by reductive workup, yields the corresponding 4-piperidone. acs.org This ketone can then undergo further reactions, such as conversion to a difluoride using DAST. acs.org

Reaction TypeSubstrateReagent(s)ProductReference
Shapiro Reaction/Cross-Coupling1-Benzyl-4-piperidoneTosylhydrazone, n-BuLi, Pd catalyst, Aryl halide4-Arylpiperidine acs.orgnih.gov
OzonolysisN-Boc-2-aryl-4-methylenepiperidineO3, then Me2SN-Boc-2-aryl-4-piperidone acs.org
FluorinationN-Boc-2-aryl-4-piperidoneDASTN-Boc-2-aryl-4,4-difluoropiperidine acs.org

Synthesis of Bridged and Fused Ring Systems Incorporating the Core Structure

The this compound scaffold can serve as a building block for the construction of more complex polycyclic systems. The amino group on the pyridinone ring is a key functional handle for the synthesis of fused heterocyclic systems. For example, 4-aminopyridine derivatives can be used as precursors for the synthesis of fused pyrimidine (B1678525) rings, such as pyridopyrimidines, through condensation reactions with appropriate reagents. sciencescholar.usnih.gov Microwave-assisted one-pot reactions have proven effective for the regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines. researchgate.net

Intramolecular cyclization reactions offer a powerful strategy for the synthesis of bridged ring systems. While specific examples starting from this compound are not prevalent, the general principles can be applied. For instance, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions of carbonyl ylides have been used to generate bridged bicyclic systems. nih.gov Furthermore, transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones provide a deconstructive approach to bridged and fused rings. nih.gov

Reaction TypeStarting MaterialReagents/ConditionsProductReference
Cycloaddition4-Amino nicotino nitrileFormamide, Urea, or ThioureaFused 4-amino pyrimidines sciencescholar.us
Three-component reactionα,β-Unsaturated aldehydes, 6-Aminouracils, 1,3-DicarbonylsFeCl3·6H2O, MicrowavePyrimidine-fused tetrahydropyridines researchgate.net
Intramolecular CycloadditionTethered enyne/carbonyl ylide precursorRhodium catalystBridged bicyclic systems nih.gov

Structural Analysis and Conformational Studies of 4 4 Oxopiperidin 1 Yl 1h Pyridin 2 One and Its Analogues

Spectroscopic Characterization Techniques in Structural Elucidation

The definitive identification and structural elucidation of 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one and its analogues rely on a combination of spectroscopic techniques. These methods provide a comprehensive picture of the molecule's connectivity and electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the piperidone and pyridinone rings, typically appearing in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the pyridinone ring would also be a notable feature, generally observed as a broad band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₁₂N₂O₂), the expected molecular weight is approximately 192.22 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Spectroscopic Data for Analogous Structures
Technique Observed Features in Analogues
¹H NMRProtons on piperidine (B6355638) ring: 2.0-3.8 ppm; Protons on pyridinone ring: 6.0-8.0 ppm
¹³C NMRPiperidone C=O: ~208 ppm; Pyridinone C=O: ~165 ppm
IR (cm⁻¹)N-H stretch: 3200-3400; C=O stretch (piperidone): ~1715; C=O stretch (pyridinone): ~1650
Mass Spec (m/z)[M+H]⁺ corresponding to the specific analogue

X-ray Crystallography of this compound and Co-crystals with Biological Targets

To date, a public domain crystal structure of this compound has not been reported. However, X-ray crystallographic studies of related molecules, such as derivatives of piperidine and pyridinone, provide valuable insights into the likely solid-state conformation and packing of the title compound. researchgate.netmdpi.com

Of particular interest is the role of this compound as a scaffold in drug design. X-ray crystallography of co-crystals, where this molecule or its close analogues are bound to a biological target (e.g., an enzyme), would reveal the bioactive conformation. This information is critical for understanding structure-activity relationships and for the design of more potent and selective inhibitors. For example, in co-crystals of related inhibitors, the piperidone and pyridinone moieties are often observed to engage in specific hydrogen bonding and hydrophobic interactions within the active site of the target protein.

Crystallographic Parameters for an Analogous Piperidinone Derivative
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.053
b (Å)11.431
c (Å)14.695
β (°)95.82
V (ų)2014
Z4

Note: Data presented is for a representative N-substituted piperidinone derivative and serves as an illustrative example.

Conformational Landscape and Tautomerism of the Pyridinone System

The pyridinone ring of this compound can exist in different tautomeric forms, primarily the 1H-pyridin-2-one (lactam) and the 2-hydroxypyridine (B17775) (lactim) forms. The equilibrium between these tautomers is a crucial aspect of the molecule's chemistry and is influenced by the solvent, temperature, and pH.

In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. However, in polar solvents and in the solid state, the 2-pyridone form predominates due to its ability to form strong intermolecular hydrogen bonds. researchgate.net This tautomeric preference is critical for its interaction with biological targets, as the hydrogen bond donor and acceptor patterns of the two forms are distinct.

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional structure of this compound is stabilized by a network of intramolecular interactions. A key interaction is the potential for an intramolecular hydrogen bond between the N-H of the pyridinone and the carbonyl oxygen of the piperidone, depending on the relative orientation of the two rings. Such an interaction would significantly influence the conformational preference of the molecule.

Structure Activity Relationship Sar Studies for 4 4 Oxopiperidin 1 Yl 1h Pyridin 2 One Derived Bioactive Compounds

Design Strategies for SAR Investigations of Pyridinone-Piperidinone Hybrids

The design of SAR studies for pyridinone-piperidinone hybrids involves systematic modifications of the core scaffold to probe the chemical space and understand the molecular features essential for biological activity. A primary strategy is the modification of the central core structure and the side chains of existing active compounds to identify novel chemotypes. nih.gov This often begins with the synthesis of a focused library of analogs where specific regions of the molecule are altered.

Key design strategies include:

Positional Isomerism: Altering the attachment point of the piperidinone moiety on the pyridinone ring or changing the positions of substituents on either ring to determine the optimal spatial arrangement for interaction with a biological target.

Conformational Restriction: Introducing elements that limit the rotational freedom of the molecule, such as ring fusions or double bonds. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule. researchgate.net The 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one scaffold is itself a hybrid, and further SAR studies can explore adding other known active fragments.

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how analogs will bind to a target protein and to rationalize observed SAR trends. nih.govnih.gov These models can guide the synthesis of more promising compounds.

Elucidating the Role of the Pyridinone Ring in Biological Recognition

The pyridinone ring is a versatile scaffold in medicinal chemistry, capable of engaging in multiple types of non-covalent interactions with biological targets. nih.govbohrium.com Its small size allows it to fit into various binding pockets, while its functionality is key to its recognition. nih.gov

The key contributions of the pyridinone moiety include:

Hydrogen Bonding: The pyridinone scaffold contains both a hydrogen bond donor (the N-H group of the lactam) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen). nih.gov This allows for crucial hydrogen bond interactions that can anchor the ligand in the active site of a protein. For instance, in studies of pyridinone-based inhibitors of isocitrate dehydrogenase 1 (IDH1), the pyridinone moiety was found to have favorable interactions with amino acid residues Asn101 and Gly97. nih.govfrontiersin.org Similarly, in bromodomain-containing protein 9 (BRD9) inhibitors, the pyridinone moiety makes important interactions with Asn100, Tyr57, and Tyr106. nih.govfrontiersin.org

π-π Interactions: The aromatic nature of the pyridinone ring allows it to participate in π-π stacking or edge-to-face interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in a receptor's binding site. frontiersin.orgnih.gov For example, in Factor Xa inhibitors, a phenyl pyridinone group was found to be appropriately sandwiched between Y99 and F174, contributing to potent inhibition. nih.govfrontiersin.org

Physicochemical Properties: The presence of the nitrogen heteroatom and the carbonyl group modulates the lipophilicity and aqueous solubility of molecules, which are critical pharmacokinetic properties. nih.gov The five derivable positions on the ring allow for fine-tuning of these properties. nih.gov

The table below summarizes the observed interactions of the pyridinone ring with various biological targets based on reported research.

Target ProteinInteracting ResiduesType of InteractionReference Compound Class
Isocitrate Dehydrogenase 1 (IDH1)Asn101, Gly97Hydrogen Bonding2-thiohydantoin-pyridinone hybrids
Bromodomain-containing protein 9 (BRD9)Asn100, Tyr57, Tyr106Hydrogen BondingAromatic pyridinones
Factor Xa (FXa)Tyr99, Phe174, Trp215π-π Stacking, Edge-to-faceAnthranilamide-pyridinone hybrids
HIV-1 Reverse TranscriptaseLeu100, Val106, Lys101van der Waals, Hydrogen Bonding4-cycloalkyloxypyridin-2(1H)-ones

Contributions of the 4-oxopiperidin-1-yl Substituent to Receptor Binding and Efficacy

The 4-oxopiperidin-1-yl moiety serves as a critical component of the hybrid scaffold, contributing to both binding affinity and the modulation of biological efficacy. While SAR studies on the parent this compound are specific, principles can be drawn from related piperidine-containing ligands.

Key contributions of this substituent include:

Hydrogen Bond Acceptor: The ketone at the 4-position of the piperidine (B6355638) ring acts as a hydrogen bond acceptor, providing an additional interaction point with the target receptor.

Structural Anchor and Vector: The piperidine ring itself is a common scaffold that orients substituents in defined three-dimensional space. The nitrogen atom serves as the direct linkage to the pyridinone core, and its substitution pattern is known to be a critical determinant of activity in many ligand classes. nih.gov

Modulation of Efficacy: In other classes of piperidine-containing ligands, modifications to the piperidine N-1 substituent have been shown to switch a compound's activity from an agonist to an antagonist. nih.gov This suggests that while the N-1 position in the title compound is occupied by the pyridinone ring, further derivatization at other positions could modulate efficacy.

Hydrophobic Interactions: The aliphatic nature of the piperidine ring can engage in hydrophobic or van der Waals interactions within the binding pocket. nih.gov QSAR studies on other 1,4-disubstituted piperidine analogues have confirmed that hydrophobic interactions are important drivers for binding at certain receptors, like the sigma-1 receptor. nih.gov

Optimization of Linker Regions and Peripheral Substituents for Enhanced Activity

While the core this compound structure features a direct bond between the two heterocyclic rings, SAR explorations often involve inserting a linker or adding peripheral substituents to optimize activity.

Linker Optimization: The introduction of a flexible or rigid linker between the pyridinone and piperidinone moieties can significantly impact potency. The length and composition of the linker determine the optimal distance and orientation between the two pharmacophores to maximize interactions with the target. For example, in the development of mGlu₃ negative allosteric modulators, introducing a more flexible linker was a key optimization strategy. nih.govfrontiersin.org In another study on ALA-HPO conjugates, a linker of ten methylene (B1212753) units—(CH₂)₁₀—was found to be the most effective. nih.govfrontiersin.org

Peripheral Substituents: Adding substituents to either ring is a primary strategy for enhancing activity and selectivity. SAR studies on pyridin-2(1H)-one derivatives have shown that electron-releasing groups can be important for modulating biological activity. researchgate.net In the context of HIV inhibitors, small substituents at the N-3 position of the pyridinone ring were found to positively influence activity. nih.gov Similarly, fluoro substitution on certain pyridinone derivatives led to more compelling inhibitory IC₅₀ values, likely due to favorable hydrophobic and electrostatic interactions. frontiersin.org

The following table illustrates the impact of linker and substituent modifications in various pyridinone-based compound series.

Compound SeriesModification StrategyResult
mGlu₃ NAMsIntroduction of a flexible linker and N-aryl head-pieceOptimized scaffold with improved properties
ALA-HPO conjugatesVariation of (CH₂)n linker length(CH₂)₁₀ linker yielded the most phototoxic compound
HIV NNRTIsIntroduction of small substituents at the pyridinone N-3 positionPositively influenced antiviral activity
HIV Integrase Strand Transfer InhibitorsFluoro substitution on the pyridinone scaffoldEnhanced inhibitory potency (<10 nM IC₅₀)

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve compound properties, and circumvent existing patents. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold, while retaining the key binding elements. nih.govresearchgate.net This can lead to compounds with improved synthetic accessibility, better ADME (absorption, distribution, metabolism, and excretion) properties, or a different side effect profile. For example, pyridin-2(1H)-one derivatives were discovered as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) through a scaffold hopping approach from the known Merck pyridinone L-697,661. frontiersin.org In another instance, a phenyl ring in a known IDH1 inhibitor was replaced with a pyridinone ring via scaffold hopping to increase hydrogen bond acceptor capacity and improve potency and solubility. nih.govfrontiersin.org

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net Pyridinones are frequently employed as bioisosteres for other chemical groups such as amides, pyridines, pyrimidines, and phenol (B47542) rings. nih.govfrontiersin.org This strategy can be used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. For instance, in the development of Factor Xa inhibitors, an unsaturated phenyl pyridinone was incorporated as a bioisosteric replacement for a phenyl piperidinone, which led to a potent inhibitor with activity similar to the drug apixaban. nih.govfrontiersin.org

These advanced medicinal chemistry techniques are integral to evolving initial hits, such as those based on the this compound scaffold, into viable drug candidates.

Computational Chemistry and Molecular Modeling of 4 4 Oxopiperidin 1 Yl 1h Pyridin 2 One

Molecular Docking and Scoring Function Development for Pyridinone-Piperidinone Ligands

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. jetir.orgresearchgate.net This technique is crucial for understanding the binding mode of pyridinone-piperidinone ligands and for predicting their binding affinity. The process involves sampling a vast number of conformations and orientations of the ligand within the active site of the protein and then using a scoring function to rank the potential binding poses. jetir.org

Docking studies on compounds with similar scaffolds, such as piperidinylpiperidines and pyridinone-quinazoline derivatives, have successfully elucidated key binding interactions. frontiersin.orgsemanticscholar.org For instance, studies have shown that the carbonyl groups on the piperidinone and pyridinone rings can act as hydrogen bond acceptors, forming critical interactions with amino acid residues like glutamic acid and glycine (B1666218) in the active site of a target enzyme. semanticscholar.org The aromatic pyridinone ring can participate in π-π stacking or hydrophobic interactions with surrounding residues. nih.gov

The accuracy of molecular docking heavily relies on the scoring function, which estimates the binding free energy. Scoring functions integrate various terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. semanticscholar.org For novel scaffolds like pyridinone-piperidinone, developing or validating specific scoring functions can improve the predictive power of docking simulations. Consensus scoring, which combines the results from multiple scoring functions, is often employed to enhance the reliability of hit identification and affinity ranking. semanticscholar.org

Target Protein Ligand Scaffold Key Interacting Residues Observed Interactions Docking Score/Affinity
Human ACC2PiperidinylpiperidineGlu-2230, Gly-2162, Lys-1967Hydrogen Bonds, Hydrophobic InteractionsScore: 8.01
SHP2Pyrido[1,2-a]pyrimidin-4-oneGln256, Ala257, Arg265Hydrogen Bonds, π-π Stacking-
Factor XIaPyridinoneNot SpecifiedHydrogen Bonds, Hydrophobic InteractionsKi: 0.027 µM
MyD882-PiperidoneNot SpecifiedGood binding to the active site-

This table presents a summary of molecular docking findings for compounds containing piperidine (B6355638) or pyridinone scaffolds, as reported in various studies. semanticscholar.orgnih.govnih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the protein over time. arxiv.org MD simulations are crucial for assessing the stability of binding poses predicted by docking and for understanding the intricate dynamics of the binding process. nih.govmdpi.com

For a flexible molecule like 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one, which contains a rotatable bond between the two ring systems and a flexible piperidinone ring, conformational sampling is essential. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, and the relative orientation of the pyridinone and piperidinone rings can vary significantly. nih.gov MD simulations can explore these conformational states and determine their relative energies, providing a more accurate representation of the molecule's behavior in solution and within a binding site. nih.gov

When applied to a ligand-protein complex, MD simulations can reveal crucial information about the stability of key interactions, the role of water molecules in the binding interface, and the conformational changes that may occur upon ligand binding. nih.govnih.gov For example, simulations can track the distance and geometry of hydrogen bonds over time, confirming their persistence and importance for binding affinity. nih.gov These simulations have been successfully used to study the binding mechanisms of piperidine/piperazine-based compounds and pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting the critical amino acid residues involved in maintaining a stable complex. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules with high accuracy. researchgate.net For this compound, QC methods such as Density Functional Theory (DFT) or ab initio methods like Hartree-Fock can provide detailed information about its electronic structure, including charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.net

These electronic properties are fundamental to understanding the molecule's reactivity and its ability to interact with biological targets. The distribution of partial atomic charges can identify sites prone to electrostatic interactions, such as the negatively charged oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridinone ring, which can act as hydrogen bond acceptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity and the potential for charge-transfer interactions.

QC calculations can also be used to explore potential reaction pathways, although this is more relevant for understanding metabolic fate than receptor binding. By calculating the transition state energies for potential metabolic reactions, such as oxidation or hydrolysis, researchers can predict the likely metabolites of the compound. Furthermore, analyzing the effects of solvation and complex formation on the geometric and electronic structure provides a more realistic model of the molecule's behavior in a biological environment. researchgate.net

Property Description Significance for this compound
Partial Atomic Charges Distribution of electron density across the molecule.Identifies atoms likely to engage in electrostatic interactions and hydrogen bonding (e.g., carbonyl oxygens).
Molecular Electrostatic Potential (MEP) Represents the net electrostatic effect of the molecule's electrons and nuclei.Maps regions of negative potential (electron-rich, e.g., around carbonyls) and positive potential (electron-poor), guiding docking.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons; indicates sites susceptible to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons; indicates sites susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

This table summarizes key electronic properties that can be determined using quantum chemical calculations and their relevance to understanding the molecular behavior of the title compound.

Virtual Screening and Library Design for Structure-Based Drug Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov When the three-dimensional structure of the target protein is known, structure-based virtual screening (SBVS) is a powerful approach. This process typically uses molecular docking to screen databases containing hundreds of thousands to millions of compounds. nih.gov

For a scaffold like this compound, virtual screening can be used in two primary ways: to identify novel hits containing this core structure or to design a focused library of derivatives for synthesis and testing. In the first approach, large commercial or proprietary databases can be screened against a specific target to find new pyridinone-piperidinone-containing molecules with potential activity. researchgate.netsciengpub.ir

In the second approach, a virtual library of derivatives can be designed by adding various substituents at different positions on the this compound scaffold. This library is then docked into the target's active site to prioritize which derivatives are most likely to have improved binding affinity. researchgate.net This structure-guided approach allows for the rational design of new compounds, focusing synthetic efforts on the most promising candidates and avoiding the synthesis of compounds predicted to be inactive. researchgate.net This strategy has been effectively used to explore new chemical matter and optimize lead compounds. nih.gov

Ligand-Based Computational Approaches: Pharmacophore Modeling and QSAR

When the 3D structure of the biological target is unknown, ligand-based computational methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.trunina.it A pharmacophore model is generated by aligning a set of known active molecules and identifying the common features responsible for their activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

For a series of active pyridinone-piperidinone derivatives, a pharmacophore model could define the spatial arrangement of key features, such as the hydrogen bond acceptor of the pyridinone carbonyl, the second hydrogen bond acceptor of the piperidinone carbonyl, and a hydrophobic feature associated with one of the rings. frontiersin.org This model can then be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr Pharmacophore models have been successfully used to guide the design of inhibitors for various targets, including those based on pyridinone and piperidone scaffolds. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. rjptonline.org A QSAR model is a mathematical equation that relates physicochemical properties or structural features of molecules (known as descriptors) to their activity. mdpi.com

For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters. nih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values). mdpi.comnih.gov A predictive QSAR model can then be used to estimate the activity of newly designed, unsynthesized compounds, providing valuable guidance for lead optimization. mdpi.com Such models have been successfully constructed for various pyridin-2-one and pyrido[1,2-a]pyrimidine (B8458354) derivatives, revealing that factors like electronegativity, molecular symmetry, and polarizability can be important for activity. nih.govmdpi.com

QSAR Parameter Descriptor Type Potential Influence on Activity of Pyridinone-Piperidinone Derivatives
CoMFA/CoMSIA Fields 3D-QSARSteric and electrostatic fields indicate where bulky or charged groups may increase or decrease activity. mdpi.com
Topological Descriptors 2D-QSARDescribe molecular branching and shape, which can influence how the ligand fits into a binding pocket.
LogP (Lipophilicity) PhysicochemicalAffects solubility, cell permeability, and hydrophobic interactions with the target. rjptonline.org
Molecular Weight PhysicochemicalInfluences overall size and can be related to binding efficiency.
Hydrogen Bond Donors/Acceptors StructuralThe number of H-bond donors and acceptors is critical for specific interactions with the target protein.

This table provides examples of descriptors commonly used in QSAR studies and their relevance for designing new this compound derivatives.

Advanced Academic and Industrial Research Applications of the 4 4 Oxopiperidin 1 Yl 1h Pyridin 2 One Scaffold

Utilization in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has become a powerful and successful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like "fragment growing" or "fragment merging". frontiersin.orgnih.gov

The 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one scaffold is well-suited for FBDD campaigns due to its inherent physicochemical properties, which align well with the widely accepted "Rule of Three" for fragment design. frontiersin.orgnih.gov Pyridinone-containing structures are recognized for their utility in FBDD because their properties, such as polarity and lipophilicity, can be readily manipulated through synthetic chemistry. frontiersin.orgnih.gov The scaffold provides multiple vectors for synthetic elaboration, allowing chemists to systematically build upon the fragment core to improve binding affinity and selectivity. frontiersin.org

Table 1: Physicochemical Properties of the this compound Scaffold vs. "Rule of Three" Guidelines

Property"Rule of Three" GuidelineThis compoundConformance
Molecular Weight ≤ 300 Da~192 DaYes
cLogP ≤ 3~ -0.5 (estimated)Yes
Hydrogen Bond Donors ≤ 31 (pyridinone N-H)Yes
Hydrogen Bond Acceptors ≤ 33 (two C=O, pyridinone N)Yes (Borderline)
Rotatable Bonds ≤ 31Yes

This interactive table summarizes the compliance of the scaffold with standard FBDD guidelines.

Application as Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in complex biological systems like living cells. researchgate.netpageplace.deyoutube.com These tools are essential for target validation and understanding cellular pathways. researchgate.net High-quality probes can be modified with reporter groups (e.g., fluorophores, biotin) or reactive handles to enable detection, visualization, or identification of their binding partners. researchgate.netyoutube.com

The this compound scaffold can be readily adapted for use as a chemical probe. Its structure contains specific functional groups that serve as points for chemical modification without significantly disrupting the core's ability to bind to its target. The ketone on the piperidinone ring is a particularly useful handle for derivatization, allowing for the attachment of linkers and reporter tags through reactions like oxime or hydrazone formation. This enables the creation of tailored probes for various biochemical and cell-based assays, such as fluorescence microscopy or affinity pull-down experiments. youtube.comresearchgate.net

Table 2: Design Components for a Chemical Probe Based on the Target Scaffold

ComponentFunctionExample MoietyPoint of Attachment
Target-Recognition Element Binds to the biological target of interestThis compoundN/A
Linker Spatially separates the core from the reporter groupPolyethylene glycol (PEG) chainPiperidinone C=O
Reporter Group/Handle Enables detection, visualization, or isolationBiotin (B1667282), Fluorescein, Alkyne (for click chemistry)End of the linker

This interactive table outlines the modular design of a chemical probe derived from the scaffold.

Integration into Combinatorial Synthesis and High-Throughput Screening Libraries

Combinatorial chemistry is a powerful strategy used to rapidly generate large collections of diverse molecules, known as chemical libraries. nih.govresearchgate.net These libraries are then subjected to high-throughput screening (HTS) to identify compounds with a desired biological activity. nih.govthermofisher.com The success of this approach relies on a central scaffold that is synthetically tractable and possesses multiple points for diversification.

The this compound scaffold is an excellent starting point for building focused or diversity-oriented chemical libraries. nih.govnih.gov It features several distinct sites where different chemical building blocks can be introduced, leading to a vast number of unique analogs.

Piperidinone Ketone: Can be modified via reactions like reductive amination to introduce a wide range of amine-containing substituents.

Pyridinone N-H: Can be alkylated or arylated to explore interactions in that region of the molecule.

Pyridinone Ring: The aromatic ring can be substituted at its open positions (C3, C5, C6) to modulate electronic and steric properties.

This synthetic versatility allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of discovering novel hits in HTS campaigns. frontiersin.orgnih.gov

Table 3: Illustrative Combinatorial Library Design

Scaffold PositionR1 (from Reductive Amination)R2 (at Pyridinone N-H)R3 (at Pyridinone C5)
Core Scaffold This compound
Derivative 1 BenzylMethylChlorine
Derivative 2 CyclohexylEthylFluorine
Derivative 3 4-pyridylmethylPropylMethoxy
Derivative 4 PhenethylIsopropylTrifluoromethyl

This interactive table demonstrates how diverse derivatives can be generated from the central scaffold for HTS.

Development of Derivatized Forms for Targeted Research (e.g., prodrugs, bioconjugates)

Beyond initial hit discovery, the this compound scaffold can be derivatized to create advanced research tools and potential therapeutics with improved properties.

Prodrugs: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. acs.org This strategy is often used to overcome issues with a drug's formulation, absorption, or distribution. acs.orgnih.gov For the pyridinone scaffold, a common prodrug approach involves modifying the N-H group to enhance properties like aqueous solubility or oral bioavailability. Such modifications are designed to be cleaved by enzymes in the body, releasing the active compound at the desired site. nih.gov

Bioconjugates: Bioconjugation involves linking a small molecule to a larger biomolecule, such as an antibody, peptide, or oligonucleotide. dovepress.com This creates a targeted delivery system that can carry the small molecule specifically to certain cells or tissues. The ketone handle of the piperidinone ring provides a convenient site for conjugation, allowing the scaffold to be attached to a targeting moiety, potentially creating antibody-drug conjugates (ADCs) or other targeted agents for research or therapeutic purposes.

Table 4: Derivatization Strategies for Targeted Research

Derivatized FormStrategyPotential Advantage
Prodrug Acylation or phosphorylation of the pyridinone N-HImproved oral absorption, increased solubility
Bioconjugate Attachment of an antibody via a linker at the C=O positionTargeted delivery to specific cell types (e.g., cancer cells)
Bioconjugate Conjugation to a cell-penetrating peptideEnhanced intracellular delivery

This interactive table summarizes advanced derivatization approaches.

Role in Scaffold Redesign and Lead Optimization Efforts

Once a "hit" compound is identified from a screening campaign, it undergoes a process of lead optimization to improve its potency, selectivity, and drug-like properties (e.g., metabolic stability, pharmacokinetics). criver.combiobide.com The this compound structure serves as an excellent starting point for these efforts.

Lead Optimization: Medicinal chemists can systematically modify the scaffold by adding, removing, or changing functional groups to establish a structure-activity relationship (SAR). criver.com For example, adding fluorine atoms can improve metabolic stability, while altering substituent groups on the rings can enhance binding affinity and selectivity for the target protein. researchgate.net

Scaffold Hopping: This advanced strategy involves replacing the central core of a lead compound with a structurally different scaffold while aiming to retain or improve its biological activity. nih.govrsc.org The pyridinone or piperidinone rings can be replaced with other heterocyclic systems (bioisosteres) like pyridazinones, pyrimidines, or indazoles. nih.govmdpi.com This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property (IP) positioning, enhanced solubility, or a more favorable safety profile. rsc.orgdundee.ac.uk

Table 5: Examples of Scaffold Redesign and Lead Optimization Strategies

StrategyModification ExampleGoal
Lead Optimization Add a methyl group to the pyridinone ringProbe for new steric interactions with the target
Lead Optimization Replace the piperidinone ketone with a hydroxyl groupChange hydrogen bonding potential and polarity
Scaffold Hopping Replace the 1H-pyridin-2-one ring with a pyridazin-3(2H)-oneDiscover a novel chemical series with different properties mdpi.com
Scaffold Hopping Replace the piperidinone ring with a morpholine (B109124) ringImprove aqueous solubility and metabolic profile

This interactive table provides examples of chemical modifications used in drug discovery programs.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one and its derivatives?

  • Methodological Answer : Synthesis often involves multi-step reactions. For example:
  • Hugerschoff reaction : Starting materials like 4-(4-pyridyloxy)aniline or 4-(4-aminophenoxy)-1H-pyridin-2-one can be used to synthesize derivatives in one step .
  • Cross-coupling reactions : Pd₂(dba)₃ and Xantphos catalysts enable thioether formation, followed by reduction (e.g., zero-valent iron) and oxidation (e.g., NaIO₄) for complex derivatives .
  • Condensation reactions : Ethyl cyanoacetate with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ammonium acetate yields pyridin-2-one scaffolds .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation, particularly to confirm the piperidinone and pyridinone moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS helps verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Useful for identifying functional groups like carbonyl (C=O) stretches .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • GHS hazards : The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Absorb spills with inert material and dispose as hazardous waste. Avoid inhalation or direct contact .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Catalyst selection : Pd-based catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency. Ligands like Xantphos enhance reaction specificity .
  • Stepwise oxidation : Controlled oxidation steps (e.g., NaIO₄) minimize side products in multi-step syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) may increase solubility of intermediates .

Q. How to address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine NMR, MS, and IR data. For example, inconsistent NOE effects in NMR can be resolved via 2D-COSY or HSQC experiments .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational methods predict the drug-likeness of this compound?

  • Methodological Answer :
  • Physicochemical properties : Tools like Molinspiration calculate logP, molecular weight, and hydrogen bonding to assess Lipinski’s Rule of Five compliance .
  • ADME prediction : Software such as SwissADME evaluates oral bioavailability and metabolic stability .
  • Docking studies : AutoDock or Schrödinger Suite can model interactions with targets (e.g., enzymes or receptors) .

Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In vitro assays : Use enzyme inhibition assays (e.g., Pseudomonas aeruginosa virulence factors) with IC₅₀ determination via dose-response curves .
  • Cell-based models : Test cytotoxicity in mammalian cell lines (e.g., HEK293) to establish therapeutic indices .
  • Animal studies : For advanced stages, employ Sprague–Dawley rats for pharmacokinetic profiling or efficacy testing (e.g., analgesic activity via hot-plate tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.